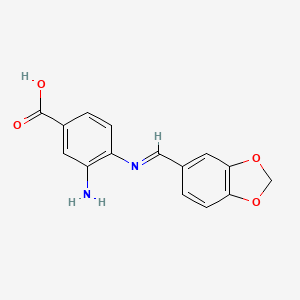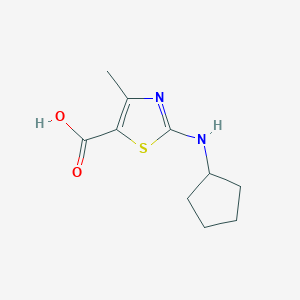
2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid
説明
2-(Cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (also known as CPTA) is an organic compound that belongs to the family of thiazole carboxylic acids. It is a colorless solid that has a melting point of 94-96°C and a boiling point of 295-296°C. CPTA is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of catalysts, and the study of biochemical and physiological effects.
科学的研究の応用
Synthesis and Derivative Formation
The derivative of 2-amino-4-methylthiazole-5-carboxylic acid, similar in structure to 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid, has been synthesized and further converted into various derivatives. These derivatives include acylated, methylated, and esterified forms, which show potential for diverse chemical applications. For example, acylation and methylation processes led to the formation of derivatives like 2-acetyl(arylsulfonyl)amino derivatives and 2-methylamino-4-methylthiazole-5-carboxylic acid, respectively (Dovlatyan et al., 2004).
Application in Heterocyclic Compound Synthesis
Thiazole and its derivatives, such as this compound, are integral in synthesizing various heterocyclic compounds. For instance, they have been used in the creation of pyrrolo[2,1-b]thiazoles and thiopyrano[2,3-d][1,3]thiazoles, showcasing their versatility in organic synthesis and potential pharmaceutical applications (Tverdokhlebov et al., 2003); (Zelisko et al., 2014).
Biological Activity
The biological activity of compounds related to this compound has been explored, particularly their antimicrobial potential. For instance, novel aminophosphinic acids containing 1,3-thiazole showed significant activity against Staphylococcus aureus, indicating their potential use in addressing bacterial infections (Koparir et al., 2011).
Protein Structure Mimicry
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, closely related to this compound, have been identified as valuable in mimicking protein secondary structures. This makes them interesting for designing molecules that can interact with proteins in a predictable manner, useful in drug design and protein engineering (Mathieu et al., 2015).
Fungicidal and Antivirus Activities
Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, similar in structure to the compound , have exhibited good fungicidal and antivirus activities, suggesting a potential role in agricultural and medical applications for controlling fungi and viruses (Fengyun et al., 2015).
特性
IUPAC Name |
2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-8(9(13)14)15-10(11-6)12-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFBKDIZGGDBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




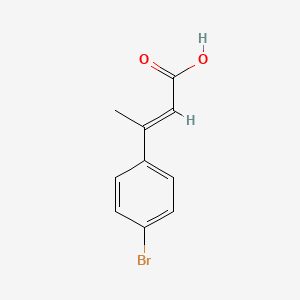
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)
![7-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B3038822.png)

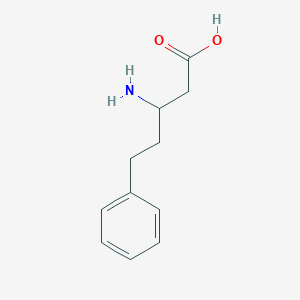
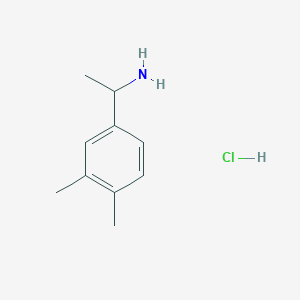
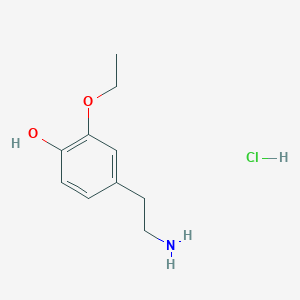
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
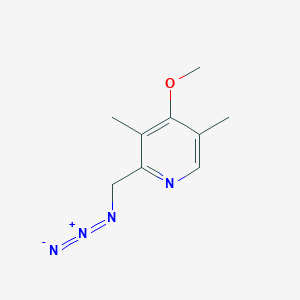
![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)


